![molecular formula C18H14ClNO2 B3016508 (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone CAS No. 1351792-84-1](/img/structure/B3016508.png)
(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone
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Overview
Description
The compound "(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone" is a chlorinated quinoline derivative with a methoxy group and a methylphenyl methanone moiety. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential. The presence of a methoxy group and a chloro substituent can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of chlorinated quinoline derivatives can involve multiple steps, including cyclization, nitration, reduction, and chlorination. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which included cyclization, nitrification, and chlorination, with a high yield of 85% . Similarly, the synthesis of benzyloxy-4-chloro-6-methoxyquinazoline involved five steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . These methods demonstrate the complexity and the multi-step nature of synthesizing chlorinated quinoline derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated quinoline derivatives can be confirmed using various spectroscopic techniques. For instance, the structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was confirmed by X-ray diffraction (XRD) study, showing that it crystallizes in the monoclinic space group with specific cell parameters . Similarly, the structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, with X-ray powder diffraction data indicating an orthorhombic system .
Chemical Reactions Analysis
Chlorinated quinoline derivatives can undergo various chemical reactions, including those facilitated by protecting groups. For example, the protecting group di-(4-methoxyphenyl)methyl can be removed by ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone, which is useful in the synthesis of urethanes and uridine derivatives . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of reactions such as substitution or cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated quinoline derivatives are influenced by their molecular structure. For instance, the presence of a chloro substituent and a methoxy group can affect the compound's solubility, melting point, and stability. The crystalline structure, as determined by XRD, can provide insights into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and reactivity . The spectral data obtained from NMR and mass spectrometry are essential for verifying the purity and identity of these compounds .
Scientific Research Applications
Parkinson's Disease Research : A study by Wang et al. (2017) focused on synthesizing a compound related to (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone for potential use in imaging LRRK2 enzyme in Parkinson's disease using PET scans (Wang, Gao, Xu, & Zheng, 2017).
Crystal Structure Analysis : Lakshminarayana et al. (2009) synthesized and characterized a structurally similar compound, focusing on its crystal and molecular structure analysis (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).
Antimicrobial Screening : Rana, Mistry, and Desai (2008) synthesized derivatives of a compound similar to this compound and screened them for antibacterial and antifungal activities (Rana, Mistry, & Desai, 2008).
Benzylisoquinoline Alkaloid Discovery : Pudjiastuti et al. (2010) discovered a new benzylisoquinoline alkaloid in the leaves of Beilschmiedia brevipes, related to the chemical structure of interest (Pudjiastuti, Mukhtar, Hadi, Saidi, Morita, Litaudon, & Awang, 2010).
Synthesis and Biological Evaluation : A study by Chaudhari (2012) involved synthesizing and evaluating the antimicrobial activity of derivatives related to this compound (Chaudhari, 2012).
Antibacterial and Anti-biofilms Activity : Labena et al. (2020) synthesized acridin-2-yl(phenyl) methanones, which have broad-spectrum antibacterial and antibiofilm activities (Labena, El‐Sattar, Hammed, Ramdan, Zidan, Mohammed, Alghamdi, & Elazzazy, 2020).
Crystal Packing Analysis : Swamy et al. (2013) conducted a study on isomorphous structures related to the compound , focusing on the chlorine-methyl exchange rule and its effect on crystal packing (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with dna , suggesting that this compound may also target DNA or associated proteins.
Mode of Action
It’s known that quinoline-based compounds often bind with dna nucleic bases . This interaction can lead to changes in DNA structure and function, potentially affecting gene expression and protein synthesis.
Biochemical Pathways
Quinoline-based compounds are known to interfere with dna and potentially disrupt cellular processes
Result of Action
Given its potential interaction with dna, it may lead to changes in gene expression and protein synthesis, which could have downstream effects on cellular function and potentially lead to cytotoxic effects .
properties
IUPAC Name |
(4-chloro-6-methoxyquinolin-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-3-5-12(6-4-11)18(21)15-10-20-16-8-7-13(22-2)9-14(16)17(15)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPUENTNIYHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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